molecular formula C18H22Cl2N8O3 B2960071 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea CAS No. 292168-01-5

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea

Cat. No.: B2960071
CAS No.: 292168-01-5
M. Wt: 469.33
InChI Key: LMYAROVDGIIDAS-UHFFFAOYSA-N
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Description

This compound is a di-substituted urea derivative featuring a 1,3,5-triazine core functionalized with two morpholine groups at positions 4 and 4. The urea linkage connects the triazine moiety to a 3,4-dichlorophenyl group, a structural motif known for enhancing bioactivity in kinase inhibitors and antiproliferative agents . The morpholine substituents improve solubility and metabolic stability, while the dichlorophenyl group contributes to hydrophobic interactions in biological targets.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N8O3/c19-13-2-1-12(11-14(13)20)21-18(29)26-25-15-22-16(27-3-7-30-8-4-27)24-17(23-15)28-5-9-31-10-6-28/h1-2,11H,3-10H2,(H2,21,26,29)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYAROVDGIIDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions. This reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reactivity of cyanuric chloride.

    Substitution Reaction: The intermediate product is then reacted with 3,4-dichlorophenyl isocyanate to form the final compound. This step involves a nucleophilic substitution reaction where the amine group of the triazine core attacks the isocyanate group, forming the urea linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine core. Common reagents for these reactions include amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its triazine core and morpholine groups are known to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The triazine core and morpholine groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogs in Bis(morpholino-triazine) Urea Series

Key analogs synthesized in the same scaffold () include compounds with variations in the arylurea substituents. Below is a comparative analysis:

Compound Name (Example ID) Aryl Substituent Molecular Weight (g/mol) Yield (%) Purity (%) Key Features
Target Compound 3,4-Dichlorophenyl ~573.3 (estimated) N/A N/A High hydrophobicity; potential kinase inhibition
1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (13) 4-Chlorophenyl 573.3 30 97.5 Moderate activity against PI3Kα
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (14) 2,4-Difluorophenyl 498.4 27 97.5 Enhanced solubility due to fluorine
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-thiophen-2-ylurea (17) Thiophen-2-yl 474.5 14 N/A Heterocyclic substituent; lower yield
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (8) Phenyl 516.6 N/A N/A Baseline activity in kinase assays

Key Observations :

  • Chlorine vs. Fluorine: The 3,4-dichlorophenyl group in the target compound likely enhances target binding affinity compared to mono-chloro (13) or fluoro-substituted (14) analogs due to increased lipophilicity .
  • Heterocyclic Modifications : Compound 17, with a thiophene group, shows reduced synthetic yield (14%) compared to arylhalide derivatives, suggesting steric or electronic challenges in synthesis .
  • Activity Trends : Fluorinated analogs (e.g., 14) exhibit improved solubility but may compromise target engagement compared to chlorinated derivatives .

Functionalized Carboxylic Acid Derivatives

and describe urea-triazine compounds with carboxylic acid or amide modifications:

Compound Name (Example ID) Substituent Molecular Weight (g/mol) Yield (%) Purity (%)
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (22) Benzoic acid 567.6 N/A N/A
1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (26) Dimethylaminopiperidine-carboxamide 616.7 52 99.3

Key Observations :

  • Carboxylic Acid Functionalization : Compound 22 introduces a polar carboxyl group, enabling conjugation or salt formation, which is absent in the target compound .
  • Amide Derivatives: Compound 26, with a dimethylaminopiperidine group, achieves high purity (99.3%) and molecular weight (616.7 g/mol), suggesting utility in targeted drug delivery .

Dichlorophenyl-Containing Ureas from Independent Studies

and highlight structurally related diarylureas:

Compound Name Substituents Similarity Score Bioactivity
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) Benzothiadiazole + 3,4-dichlorophenyl N/A Antiproliferative (IC₅₀ = 2.1 µM)
1-(3,4-Dichlorophenyl)-3-methylurea Methyl + 3,4-dichlorophenyl 1.00 Herbicidal

Key Observations :

  • Dichlorophenyl Bioactivity : The 3,4-dichlorophenyl group is a common motif in antiproliferative agents (e.g., BTdCPU) but requires conjugation with heterocycles (e.g., triazine or benzothiadiazole) for optimal activity .
  • Simpler Ureas : Methyl-substituted analogs () lack the triazine-morpholine scaffold, resulting in herbicidal rather than kinase-inhibitory effects .

Biological Activity

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dichlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

The compound's molecular formula is C18H22Cl2N8OC_{18}H_{22}Cl_{2}N_{8}O, with a molecular weight of approximately 421.36 g/mol. The structure includes a triazine ring substituted with morpholine groups and a dichlorophenyl urea moiety.

Research indicates that this compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway has been linked to antitumor effects in various cancer models .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Activity Demonstrated efficacy against various cancer cell lines in vitro and in vivo models .
PI3K/Akt Inhibition Potent inhibition leading to reduced cancer cell proliferation and increased apoptosis .
Selectivity Exhibits selectivity towards cancer cells over normal cells, minimizing side effects .

Case Studies

  • In Vitro Studies :
    • A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis at concentrations ranging from 1 to 10 µM.
  • In Vivo Studies :
    • In a xenograft model using mice implanted with MDA-MB-231 cells, treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, leading to decreased angiogenesis and increased tumor cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

  • Alterations in the morpholine substituents have been shown to affect binding affinity and selectivity towards the target enzyme.
  • The presence of dichloro substitutions on the phenyl ring enhances lipophilicity, which may improve cellular uptake.

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